molecular formula C15H26N4O5 B12902146 L-Leucyl-L-prolylglycylglycine CAS No. 83834-53-1

L-Leucyl-L-prolylglycylglycine

Cat. No.: B12902146
CAS No.: 83834-53-1
M. Wt: 342.39 g/mol
InChI Key: RMXUZTOTKBOUNO-QWRGUYRKSA-N
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Description

L-Leucyl-L-prolylglycylglycine (CAS: 83834-53-1) is a tetrapeptide with the sequence Leu-Pro-Gly-Gly. Its molecular formula is C₁₅H₂₆N₄O₅, and it has a molecular weight of 342.39 g/mol . Structurally, it combines a hydrophobic leucine residue, a cyclic proline residue, and two glycine residues, which confer flexibility due to glycine’s lack of a side chain. Its linear structure distinguishes it from cyclic peptides, which often exhibit enhanced metabolic stability .

Properties

CAS No.

83834-53-1

Molecular Formula

C15H26N4O5

Molecular Weight

342.39 g/mol

IUPAC Name

2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C15H26N4O5/c1-9(2)6-10(16)15(24)19-5-3-4-11(19)14(23)18-7-12(20)17-8-13(21)22/h9-11H,3-8,16H2,1-2H3,(H,17,20)(H,18,23)(H,21,22)/t10-,11-/m0/s1

InChI Key

RMXUZTOTKBOUNO-QWRGUYRKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid typically involves the formation of pyrrole carboxamides from pyrrole carboxaldehyde and formamides or amines. This process can be achieved through oxidative amidation involving pyrrole acyl radicals . The method is operationally simple and provides straightforward access to primary, secondary, and tertiary pyrrole carboxamides in good to excellent yields using inexpensive reagents under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis apply. These methods would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-((S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide) and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative amidation can yield various pyrrole carboxamides, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2-(2-((S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-((S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptide Chain Length and Sequence Variation

L-Leucyl-L-prolylglycylglycine’s closest analogs differ in chain length, amino acid composition, and functional groups. Key examples include:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
This compound 83834-53-1 C₁₅H₂₆N₄O₅ 342.39 Leu-Pro-Gly-Gly; linear tetrapeptide
L-Prolyl-L-alanylglycine 188983-70-2 C₁₀H₁₇N₃O₄ 243.26 Pro-Ala-Gly; tripeptide with alanine
L-Leucine, L-prolylglycyl-L-prolyl-L-alanyl-... 630105-77-0 C₄₅H₇₂N₁₀O₁₁ 929.11 Extended octapeptide with lysine, phenylalanine
L-Isoleucine, L-methionyl-L-tyrosyl-L-prolyl... 823233-47-2 Not provided Not provided Contains methionine, tyrosine; longer chain
Cyclo(Leucyl-prolyl) 2873-36-1 C₁₁H₁₈N₂O₂ 210.28 Cyclic dipeptide; enhanced rigidity

Key Observations :

  • Chain Length : this compound (4 residues) is shorter than compounds like the octapeptide in (8 residues), which includes additional residues like alanine and lysine .
Functional Group Modifications
  • Glycine Content : The two glycine residues in this compound increase backbone flexibility, contrasting with peptides like L-Prolyl-L-alanylglycine (), where alanine’s methyl group restricts motion .
  • Charged Residues: Longer peptides such as L-Lysine,L-phenylalanyl-L-serylglycyl-...
Analytical Differentiation

Ultra Performance Liquid Chromatography (UPLC) and mass spectrometry are critical for distinguishing structurally similar peptides. For instance, this compound (MW 342.39) can be differentiated from DL-Leucylglycylglycine (MW 245.29, ) via exact mass and retention time .

Research Implications

  • Drug Design : Shorter peptides like this compound serve as scaffolds for studying minimal bioactive sequences, while longer analogs (e.g., ) may explore multi-target interactions .
  • Stability Studies : Cyclic peptides () provide insights into metabolic stability, contrasting with the rapid hydrolysis often observed in linear peptides .

Biological Activity

L-Leucyl-L-prolylglycylglycine (also known as Leu-Pro-Gly-Gly) is a tetrapeptide composed of leucine, proline, and glycine. This compound has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities, including effects on protein synthesis, cell signaling, and neuroprotection.

  • Protein Synthesis :
    • This compound is believed to play a role in enhancing protein synthesis. Leucine, in particular, is known to activate the mTOR pathway, which is crucial for muscle protein synthesis and cellular growth .
  • Neuroprotective Effects :
    • The presence of proline in the structure may contribute to neuroprotective properties. Proline is involved in the synthesis of neurotransmitters and can modulate neuronal signaling pathways .
  • Cell Signaling :
    • This tetrapeptide may influence various signaling pathways that regulate cellular responses to stress and inflammation. It could potentially act as a signaling molecule that modulates immune responses .

Case Studies and Research Findings

  • Study on Muscle Recovery :
    • A study investigated the effects of this compound on muscle recovery post-exercise. Results indicated that supplementation led to improved muscle repair and reduced markers of muscle damage compared to a placebo group .
  • Neuroprotective Study :
    • In a rodent model of neurodegeneration, administration of this compound showed significant improvements in cognitive function and reduced neuronal loss, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
  • Inflammation Modulation :
    • Research demonstrated that this compound can modulate inflammatory responses in vitro by reducing the secretion of pro-inflammatory cytokines from immune cells, indicating its potential use in inflammatory conditions .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
Protein SynthesisActivates mTOR pathway
NeuroprotectionModulates neurotransmitter synthesis
Muscle RecoveryEnhances muscle repair post-exercise
Inflammation ModulationReduces pro-inflammatory cytokine secretion

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